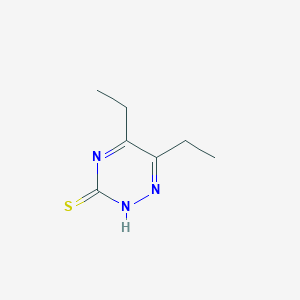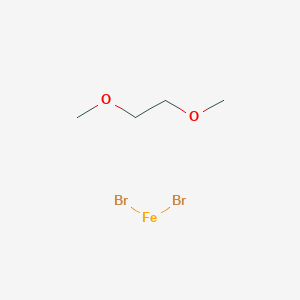
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one is an organic compound belonging to the class of ortho cresols These compounds are characterized by a benzene ring bearing one hydroxyl group at specific positions
Preparation Methods
The synthesis of 6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one typically involves the reaction between isoniazid and chalcones. The reaction conditions include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its role in the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one can be compared with other similar compounds, such as:
4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one: This compound shares a similar chemical structure but has different functional groups and properties.
4-hydroxy-3-methylacetophenone: This compound has a similar hydroxyl and methyl group arrangement but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(4-hydroxy-3-methylphenyl)-2-methylhept-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)7-14(16)9-11(3)13-5-6-15(17)12(4)8-13/h5-8,11,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJADFSTHKILPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)CC(=O)C=C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)

![ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305741.png)

![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)



![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)


